molecular formula C16H19NO4 B12540067 6-(4-Formylphenoxy)hexyl cyanoacetate CAS No. 142723-36-2

6-(4-Formylphenoxy)hexyl cyanoacetate

Katalognummer: B12540067
CAS-Nummer: 142723-36-2
Molekulargewicht: 289.33 g/mol
InChI-Schlüssel: VONUSHZATLMFCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Formylphenoxy)hexyl cyanoacetate is an organic compound with the molecular formula C15H17NO4 This compound is characterized by the presence of a formyl group (–CHO) attached to a phenoxy group, which is further connected to a hexyl chain and a cyanoacetate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Formylphenoxy)hexyl cyanoacetate typically involves the reaction of 4-formylphenol with 6-bromohexyl cyanoacetate. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Formylphenoxy)hexyl cyanoacetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The cyanoacetate group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 6-(4-Carboxyphenoxy)hexyl cyanoacetate.

    Reduction: 6-(4-Hydroxyphenoxy)hexyl cyanoacetate.

    Substitution: Products depend on the nucleophile used, such as 6-(4-Aminophenoxy)hexyl cyanoacetate when using an amine.

Wissenschaftliche Forschungsanwendungen

6-(4-Formylphenoxy)hexyl cyanoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and polymers.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including liquid crystalline polymers and adhesives.

Wirkmechanismus

The mechanism of action of 6-(4-Formylphenoxy)hexyl cyanoacetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the cyanoacetate group can participate in condensation reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile building block in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(4-Cyanophenoxy)hexyl cyanoacetate: Similar structure but with a cyano group instead of a formyl group.

    6-(4-Methoxyphenoxy)hexyl cyanoacetate: Contains a methoxy group instead of a formyl group.

    6-(4-Hydroxyphenoxy)hexyl cyanoacetate: Contains a hydroxy group instead of a formyl group.

Uniqueness

6-(4-Formylphenoxy)hexyl cyanoacetate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. The formyl group allows for specific reactions such as oxidation to carboxylic acids and reduction to alcohols, which are not possible with the cyano, methoxy, or hydroxy analogs. This unique reactivity makes it a valuable compound in synthetic chemistry and various applications.

Eigenschaften

CAS-Nummer

142723-36-2

Molekularformel

C16H19NO4

Molekulargewicht

289.33 g/mol

IUPAC-Name

6-(4-formylphenoxy)hexyl 2-cyanoacetate

InChI

InChI=1S/C16H19NO4/c17-10-9-16(19)21-12-4-2-1-3-11-20-15-7-5-14(13-18)6-8-15/h5-8,13H,1-4,9,11-12H2

InChI-Schlüssel

VONUSHZATLMFCY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=O)OCCCCCCOC(=O)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.